beta-Lipotropin fragment 61-64
Overview
Description
Tyrosyl-glycyl-glycyl-phenylalanyl belongs to the class of organic compounds known as oligopeptides . These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds .
Synthesis Analysis
The synthesis of Tyrosyl-glycyl-glycyl-phenylalanyl and similar peptides often involves the use of novel organic synthesis methods to solve the problems of traditional linker technology . The current developments in the modification of native amino acids on peptides or proteins and their applicability to ADC linker have been analyzed .
Molecular Structure Analysis
The potential energy surface (PES) of Tyrosyl-glycyl-glycyl-phenylalanyl in solution was explored using EDMC (Electrostatically Driven Monte Carlo) and in the gas-phase by means of ab initio quantum chemical calculations . The theoretical computational analysis revealed that this tripeptide possesses a significant molecular flexibility .
Chemical Reactions Analysis
The study of peptide chains in the gas-phase are useful because the information obtained can be helpful for understanding the protein-folding process . Evaluation of non-covalent interactions in such extended systems like peptides is difficult and represents one of the most challenging tasks in computational chemistry today .
Physical and Chemical Properties Analysis
The potential energy surface (PES) of Tyrosyl-glycyl-glycyl-phenylalanyl in solution was explored using EDMC (Electrostatically Driven Monte Carlo) and in the gas-phase by means of ab initio quantum chemical calculations . This revealed that the tripeptide possesses significant molecular flexibility .
Scientific Research Applications
Chemical Interactions with Polymorphonuclear Leukocytes
Research conducted by Slaoui-Hasnaoui, Guérin, and Torreilles (1992) explored the interactions between opioid peptides and polymorphonuclear leukocytes. Their study revealed that when peptides like L-tyrosyl-glycyl-glycyl-L-tyrosyl-L-leucine (a model of hydroxylated Leu-enkephalin) are exposed to activated oxygen species produced by stimulated leukocytes, there is hydroxylation of the phenylalanyl residue. This indicates potential biochemical roles in immune responses and oxidative stress mechanisms (Slaoui-Hasnaoui, Guérin, & Torreilles, 1992).
Raman Spectroscopy Analysis
Lee, Kim, and Suh (1989) utilized Raman spectroscopy to analyze peptides like L-tyrosyl-glycyl-glycine (L-Tyr-Gly-Gly) adsorbed on silver colloidal particles. This kind of research is crucial for understanding the surface chemistry of peptides and their interaction with metals, which has implications in fields like materials science and nanotechnology (Lee, Kim, & Suh, 1989).
Peptide Hydrolysis and Enzyme Specificity
Yoon and Shin (1969) synthesized peptides like benzyloxycarbonyl-glycyl-L-tyrosyl-L-phenylalanyl-glycine for studying the specificity of enzymes like pepsin. This research aids in understanding enzyme-substrate interactions, which is fundamental in biochemistry and pharmacology (Yoon & Shin, 1969).
Stability and Reactivity of Glycated Peptides
Jakas and Horvat (2004) investigated the stability of glycated peptides related to opioid pentapeptides like leucine-enkephalin. Their findings have implications for understanding the biochemical pathways and stability of modified peptides in physiological conditions, relevant in medical and pharmacological research (Jakas & Horvat, 2004).
Properties
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c23-17(10-15-6-8-16(27)9-7-15)21(30)25-12-19(28)24-13-20(29)26-18(22(31)32)11-14-4-2-1-3-5-14/h1-9,17-18,27H,10-13,23H2,(H,24,28)(H,25,30)(H,26,29)(H,31,32)/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNQVPIDAQTZOY-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975669 | |
Record name | N-{2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60254-82-2 | |
Record name | Tyrosyl-glycyl-glycyl-phenylalanyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060254822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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